N-Carbomethoxy-L-tyrosine
Overview
Description
N-Carbomethoxy-L-tyrosine is a derivative of the amino acid L-tyrosine It is characterized by the presence of a carbomethoxy group attached to the nitrogen atom of the tyrosine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbomethoxy-L-tyrosine typically involves the protection of the amino group of L-tyrosine. One common method is the reaction of L-tyrosine with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Dissolve L-tyrosine in an aqueous solution.
- Add sodium hydroxide to deprotonate the amino group.
- Slowly add methyl chloroformate while maintaining the reaction temperature at around 0-5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Acidify the solution to precipitate the product, which is then filtered and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, biocatalytic methods using enzymes such as tyrosine phenol-lyase can be employed for more environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions: N-Carbomethoxy-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbomethoxy group can be reduced to form the corresponding amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the phenolic hydroxyl group in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or acylated tyrosine derivatives.
Scientific Research Applications
N-Carbomethoxy-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving tyrosine metabolism.
Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Carbomethoxy-L-tyrosine involves its interaction with enzymes and other molecular targets. The carbomethoxy group can influence the binding affinity and specificity of the compound towards its targets. For example, it can act as an inhibitor or substrate for enzymes involved in tyrosine metabolism, such as tyrosine hydroxylase or tyrosine aminotransferase. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Carbomethoxy-L-tyrosine can be compared with other tyrosine derivatives, such as:
N-Acetyl-L-tyrosine: Similar in structure but with an acetyl group instead of a carbomethoxy group.
L-DOPA (L-3,4-dihydroxyphenylalanine): A precursor to neurotransmitters, differing by the presence of additional hydroxyl groups on the aromatic ring.
Tyrosine methyl ester: Similar but with a methyl ester group instead of a carbomethoxy group.
Uniqueness: this compound is unique due to the presence of the carbomethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other tyrosine derivatives may not be suitable.
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(methoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-17-11(16)12-9(10(14)15)6-7-2-4-8(13)5-3-7/h2-5,9,13H,6H2,1H3,(H,12,16)(H,14,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXYBPYOUFSWKY-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338386-45-1 | |
Record name | N-Carbomethoxy-L-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338386451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-3-(4-hydroxyphenyl)-2-[(methoxycarbonyl)amino]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-CARBOMETHOXY-L-TYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLZ157AI2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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